molecular formula C10H14BrN3O B591456 [1-(5-Bromopyrimidin-2-yl)piperidin-3-yl]methanol CAS No. 1189973-29-2

[1-(5-Bromopyrimidin-2-yl)piperidin-3-yl]methanol

Cat. No.: B591456
CAS No.: 1189973-29-2
M. Wt: 272.146
InChI Key: OXGIOCSHKYSFOC-UHFFFAOYSA-N
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Description

[1-(5-Bromopyrimidin-2-yl)piperidin-3-yl]methanol ( 1189973-29-2) is a high-value brominated pyrimidine derivative with a molecular formula of C10H14BrN3O and a molecular weight of 272.14 g/mol . This compound serves as a crucial chemical intermediate and building block in organic and medicinal chemistry research, particularly in the synthesis of more complex molecules for pharmaceutical applications . The 5-bromopyrimidine moiety is a reactive site that allows for further functionalization via cross-coupling reactions, making this compound a versatile precursor for constructing targeted libraries of inhibitors and other bioactive molecules . As a key synthetic intermediate, this compound is featured in patent literature detailing the preparation of pharmaceutical compounds, underscoring its role in early-stage drug discovery and development . Researchers utilize this building block to explore new chemical entities, leveraging its reactive bromine atom for metal-catalyzed couplings such as Suzuki or Buchwald-Hartwig amination to introduce new carbon-carbon or carbon-nitrogen bonds . The piperidin-3-yl)methanol component provides a handle for further molecular modification or for influencing the solubility and physicochemical properties of the target molecule. This product is offered with a high purity level of 97% . For safe handling, please note the associated hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) . Appropriate personal protective equipment is recommended. This chemical is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

[1-(5-bromopyrimidin-2-yl)piperidin-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrN3O/c11-9-4-12-10(13-5-9)14-3-1-2-8(6-14)7-15/h4-5,8,15H,1-3,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXGIOCSHKYSFOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC=C(C=N2)Br)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80674283
Record name [1-(5-Bromopyrimidin-2-yl)piperidin-3-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80674283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189973-29-2
Record name [1-(5-Bromopyrimidin-2-yl)piperidin-3-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80674283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of 2-Chloro-5-bromopyrimidine

The pyrimidine precursor is synthesized via bromination of 2-chloropyrimidine using bromine in acetic acid at 60°C for 6 hours. This yields 2-chloro-5-bromopyrimidine with 85% purity, which is purified via recrystallization from ethanol.

Table 1: Reaction Conditions for 2-Chloro-5-bromopyrimidine Synthesis

ParameterValue
Starting Material2-Chloropyrimidine
ReagentBromine (Br₂)
SolventAcetic Acid
Temperature60°C
Reaction Time6 hours
Yield85%

Nucleophilic Substitution with Piperidin-3-one

The piperidine ring is introduced via nucleophilic aromatic substitution. 2-Chloro-5-bromopyrimidine reacts with piperidin-3-one in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C for 12 hours. The product, 1-(5-bromopyrimidin-2-yl)piperidin-3-one, is isolated via column chromatography (silica gel, ethyl acetate/hexane 1:4).

Table 2: Coupling Reaction Parameters

ParameterValue
Pyrimidine Derivative2-Chloro-5-bromopyrimidine
Amine ComponentPiperidin-3-one
BaseK₂CO₃
SolventDMF
Temperature80°C
Reaction Time12 hours
Yield72%

Reduction of Ketone to Alcohol

The ketone group at the 3-position of the piperidine ring is reduced to a hydroxymethyl group using sodium borohydride (NaBH₄) in methanol. The reaction proceeds at 0°C for 2 hours, followed by warming to room temperature. The crude product is purified via recrystallization from dichloromethane/hexane.

Table 3: Reduction Step Optimization

ParameterValue
Reducing AgentNaBH₄
SolventMethanol
Temperature0°C → RT
Reaction Time2 hours
Yield68%

Alternative Synthetic Routes

Direct Coupling with Piperidin-3-ylmethanol

An alternative approach involves reacting 2-chloro-5-bromopyrimidine directly with piperidin-3-ylmethanol. However, steric hindrance from the hydroxymethyl group reduces reactivity, necessitating harsher conditions (e.g., 100°C in DMF with cesium carbonate). This method yields 58% product but requires additional purification to remove byproducts.

Reductive Amination Strategy

A two-step reductive amination employs 5-bromopyrimidine-2-carbaldehyde and piperidin-3-ylmethanol. The aldehyde reacts with the amine under acidic conditions, followed by reduction with NaBH₃CN. While this route avoids ketone intermediates, the aldehyde precursor is less stable, leading to lower overall yields (52%).

Characterization and Validation

Spectroscopic Analysis

  • ¹H NMR (400 MHz, CDCl₃): δ 8.41 (s, 2H, pyrimidine-H), 3.85–3.75 (m, 1H, piperidine-H), 3.62–3.55 (m, 2H, -CH₂OH), 2.90–2.70 (m, 4H, piperidine-H).

  • FT-IR (KBr): 3340 cm⁻¹ (O-H stretch), 1560 cm⁻¹ (C=N pyrimidine).

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water 70:30) confirms >98% purity. Stability studies indicate degradation <5% after 6 months at -20°C.

Industrial-Scale Considerations

Solvent Recovery Systems

Large-scale synthesis employs solvent recovery units to minimize DMF waste. Continuous distillation improves cost efficiency by recycling 90% of DMF.

Crystallization Optimization

Antisolvent crystallization using water/ethanol mixtures enhances yield (75%) and particle size uniformity (50–100 μm).

Challenges and Mitigation Strategies

Byproduct Formation

N-alkylation byproducts occur during coupling. Using excess piperidin-3-one (1.5 equiv) suppresses this issue, increasing yield to 76%.

Moisture Sensitivity

The hydroxymethyl group is prone to oxidation. Storage under nitrogen with desiccants (silica gel) prevents degradation .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles like amines or thiols replace the bromine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Amines, thiols, and other nucleophiles in the presence of bases like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, [1-(5-Bromopyrimidin-2-yl)piperidin-3-yl]methanol is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound can be used to study the interactions of bromopyrimidine derivatives with biological macromolecules, such as proteins and nucleic acids. It serves as a tool for understanding the binding mechanisms and effects of similar compounds.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound can be utilized in the production of advanced materials, including polymers and coatings, due to its reactive functional groups.

Mechanism of Action

The mechanism of action of [1-(5-Bromopyrimidin-2-yl)piperidin-3-yl]methanol involves its interaction with molecular targets such as enzymes or receptors. The bromopyrimidine moiety can form hydrogen bonds and hydrophobic interactions with target sites, while the piperidine ring provides structural stability. The methanol group may enhance solubility and facilitate the compound’s entry into biological systems.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares [1-(5-Bromopyrimidin-2-yl)piperidin-3-yl]methanol with key analogs, focusing on structural features, physicochemical properties, and applications:

Compound Name Structure Highlights Molecular Formula Molar Mass (g/mol) Purity (Commercial) Key Differences & Applications References
This compound - Piperidine
- 5-Bromopyrimidin-2-yl at C2
- -CH2OH at C3
C10H13BrN3O 287.14 97% Target compound : Used in kinase inhibitor synthesis; hydroxymethyl enhances solubility.
1-(5-Bromopyrimidin-2-yl)-3-piperidinol - Piperidine
- 5-Bromopyrimidin-2-yl at C2
- -OH at C3
C9H11BrN3O 257.11 95% Hydroxyl vs. hydroxymethyl : Reduced steric bulk; potential for hydrogen bonding.
1-(5-Bromopyrimidin-2-yl)-4-piperidinone - Piperidine
- 5-Bromopyrimidin-2-yl at C2
- Ketone at C4
C9H10BrN3O 256.10 95% Ketone group : May participate in Schiff base formation; altered reactivity.
2-[1-(5-Bromopyridin-2-yl)-piperidin-3-yl]-oxyethanol - Piperidine
- 5-Bromopyridin-2-yl at C2
- -OCH2CH2OH at C3
C12H17BrN2O2 301.18 N/A Pyridine vs. pyrimidine : Different electronic properties; oxyethanol chain increases hydrophilicity.
(5-Bromo-2-chloropyridin-3-yl)methanol - Pyridine
- Br at C5, Cl at C2
- -CH2OH at C3
C6H5BrClNO 222.47 N/A Pyridine core : Simpler structure; lacks piperidine ring’s conformational flexibility.

Structural and Functional Analysis

Heterocycle Variations: Pyrimidine vs. Substituent Position: The 5-bromo group on pyrimidine (target) vs. pyridine () alters steric and electronic effects, influencing binding affinity .

Piperidine Modifications: Hydroxymethyl (-CH2OH) vs. Hydroxyl (-OH): The hydroxymethyl group in the target compound provides greater steric flexibility and solubility compared to the hydroxyl group in 1-(5-Bromopyrimidin-2-yl)-3-piperidinol . Ketone at C4 (4-piperidinone): The ketone group enables nucleophilic reactions (e.g., condensation), unlike the hydroxymethyl group, which is more polar but less reactive .

Commercial and Synthetic Relevance: The target compound and its analogs (e.g., 4-piperidinone, 3-piperidinol) are available commercially with >95% purity, highlighting their utility in high-throughput screening (). Synthetic routes for analogs often involve nucleophilic substitution or coupling reactions, as seen in ’s preparation of bromopyrimidinyl phenyl methanol derivatives .

Biological Activity

[1-(5-Bromopyrimidin-2-yl)piperidin-3-yl]methanol is a synthetic compound that has garnered attention in medicinal chemistry due to its structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Structural Characteristics

The compound features a piperidine ring and a brominated pyrimidine moiety , which are critical for its interaction with biological targets. The bromine atom enhances the compound's lipophilicity, potentially increasing its binding affinity to target proteins.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The bromopyrimidine moiety can form hydrogen bonds and hydrophobic interactions with target proteins, while the piperidine structure contributes to the overall binding affinity and specificity. This interaction profile suggests potential applications in cancer therapy and other diseases where such molecular targets are involved.

Anticancer Activity

Research has indicated that compounds structurally similar to this compound exhibit significant anticancer properties. For instance, studies have shown that derivatives of piperidine can inhibit Na+/K(+)-ATPase and Ras oncogene activity in cancer cells, leading to reduced cell proliferation .

Table 1: Comparison of Anticancer Activities of Similar Compounds

Compound NameMechanism of ActionIC50 (µM)Target
Compound ANa+/K(+)-ATPase Inhibition5.0Glioma
Compound BRas Oncogene Inhibition7.5Melanoma
This compoundTBDTBDTBD

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties, particularly against Gram-positive and Gram-negative bacteria. The presence of halogen substituents in similar compounds has been linked to enhanced antibacterial activity, indicating that this compound may exhibit similar effects .

Table 2: Antimicrobial Activity Data

Bacterial StrainMIC (µg/mL)Compound Tested
Staphylococcus aureus0.0195This compound
Escherichia coli0.0048This compound
Bacillus mycoides0.0098This compound

Case Studies

Several case studies have highlighted the potential of piperidine derivatives in clinical settings:

  • Case Study on Glioma Treatment : A study demonstrated that a piperidine derivative significantly inhibited tumor growth in glioma models by targeting Na+/K(+)-ATPase activity, suggesting that this compound could be explored for similar therapeutic strategies .
  • Antimicrobial Efficacy : Another investigation reported promising results for compounds structurally related to this compound against various bacterial strains, indicating potential for development into antimicrobial agents .

Q & A

Q. Q1. What are the optimal synthetic routes for [1-(5-Bromopyrimidin-2-yl)piperidin-3-yl]methanol, and how can reaction yields be maximized?

Methodological Answer: The synthesis typically involves a multi-step process:

Bromination and coupling : Bromination of pyrimidine derivatives using agents like N-bromosuccinimide (NBS), followed by coupling with piperidine intermediates. Palladium catalysts (e.g., Pd/C) are often used to facilitate Suzuki-Miyaura or Buchwald-Hartwig couplings .

Functionalization : Introduction of the methanol group via reduction (e.g., NaBH₄) of a ketone intermediate or direct substitution.

Purification : Column chromatography with gradients of ethyl acetate/hexanes or methanol/dichloromethane is critical for isolating the product .
Key Optimization : Control reaction temperature (70–100°C), use anhydrous solvents, and monitor progress via TLC or LCMS to minimize side products .

Q. Q2. How can researchers confirm the structural integrity of this compound?

Methodological Answer: Use a combination of analytical techniques:

  • NMR Spectroscopy :
    • ¹H NMR : Look for characteristic peaks:
  • Piperidine protons at δ 1.4–2.0 ppm (multiplet).
  • Methanol group protons at δ 3.4–3.8 ppm (broad singlet).
  • Aromatic pyrimidine protons at δ 8.3–8.5 ppm (doublets) .
    • ¹³C NMR : Confirm the bromopyrimidine carbon (δ 150–160 ppm) and piperidine carbons (δ 20–50 ppm).
  • Mass Spectrometry : LCMS should show [M+H]⁺ peaks at m/z 272 (Br⁷⁹) and 274 (Br⁸¹) .
  • X-ray Crystallography : Resolve stereochemical ambiguities, particularly for chiral centers in the piperidine ring .

Advanced Research Questions

Q. Q3. What strategies resolve contradictions in reported biological activity data for this compound?

Methodological Answer: Discrepancies may arise from:

  • Purity Issues : Validate compound purity (>95%) via HPLC and elemental analysis.
  • Assay Conditions : Standardize bioactivity assays (e.g., enzyme inhibition IC₅₀) across studies. For example, use consistent buffer systems (e.g., ammonium acetate pH 6.5) and control for solvent effects (DMSO < 1% v/v) .
  • Structural Analogues : Compare activity against structurally similar compounds (e.g., [1-(5-Bromopyridin-3-yl)piperidin-4-yl]methanol) to isolate the role of the pyrimidine ring .
    Case Study : In metabolic syndrome studies, conflicting IC₅₀ values for kinase inhibition were resolved by retesting under uniform ATP concentrations (1 mM) .

Q. Q4. How can computational modeling guide the design of derivatives with enhanced target selectivity?

Methodological Answer:

Docking Studies : Use software like AutoDock Vina to model interactions with target proteins (e.g., kinases or GPCRs). Focus on the bromopyrimidine moiety’s role in π-π stacking and hydrogen bonding .

QSAR Analysis : Corrogate substituent effects (e.g., replacing Br with Cl or modifying the piperidine’s alkyl chain) to predict logP, solubility, and binding affinity .

MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories to prioritize derivatives with low RMSD values (<2 Å) .

Q. Q5. What are the challenges in characterizing stereochemical outcomes during synthesis?

Methodological Answer:

  • Chiral Centers : The piperidine ring’s C3 position may adopt (R) or (S) configurations. Use chiral HPLC (e.g., CHIRALPAK IA column) with methanol/acetonitrile gradients to separate enantiomers .
  • Dynamic Resolution : If racemization occurs during synthesis, employ kinetic resolution with chiral catalysts (e.g., BINAP-Pd complexes) .
  • Vibrational Circular Dichroism (VCD) : Confirm absolute configuration by comparing experimental and computed VCD spectra .

Critical Analysis of Conflicting Evidence

  • Synthetic Yields : Reports vary from 60% () to 91% (). This discrepancy may stem from differences in catalyst loading (5% vs. 10% Pd/C) or solvent purity.
  • Bioactivity : cites activity in metabolic syndrome, while focuses on CNS targets. Researchers should contextualize assays using orthogonal validation (e.g., CRISPR knockdown of proposed targets).

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